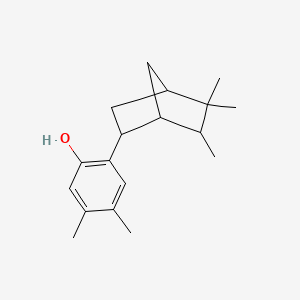
6-exo-Isocamphanyl-3,4-xylenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-exo-Isocamphanyl-3,4-xylenol involves the reaction of 3,4-xylenol with camphene in the presence of a catalyst, typically stannic chloride. The reaction is carried out at a temperature range of 70°C to 80°C. After the reaction, the product is extracted, and the fraction distillable between 203°C and 223°C at 200 mm Hg is collected. This fraction is then recrystallized in petroleum ether to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity of the final product. Chromatography in an alumina column is often used to separate the mixture of 6-isobornyl-3,4-xylenol and this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-exo-Isocamphanyl-3,4-xylenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-exo-Isocamphanyl-3,4-xylenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s bacteriostatic properties make it useful in studying bacterial growth inhibition.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-exo-Isocamphanyl-3,4-xylenol primarily involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, making it effective as a bacteriostatic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Isobornyl-3,4-xylenol: Another isomer with similar bacteriostatic properties.
3,4-Xylenol: The parent compound used in the synthesis of 6-exo-Isocamphanyl-3,4-xylenol.
Camphene: A precursor in the synthesis process.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a bacteriostatic agent sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
34633-00-6 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
4,5-dimethyl-2-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |
InChI |
InChI=1S/C18H26O/c1-10-6-16(17(19)7-11(10)2)15-9-13-8-14(15)12(3)18(13,4)5/h6-7,12-15,19H,8-9H2,1-5H3 |
InChI-Schlüssel |
QVKROXHNVAKLSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(C1(C)C)CC2C3=C(C=C(C(=C3)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


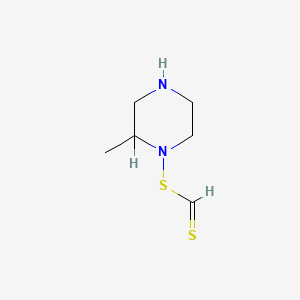
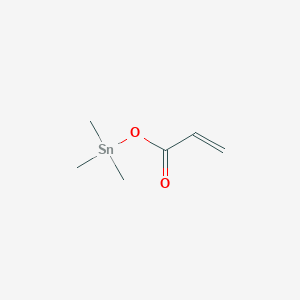
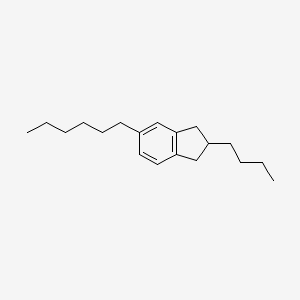

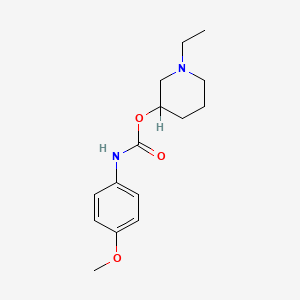

![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
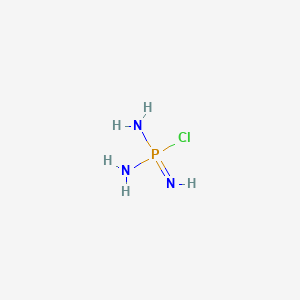
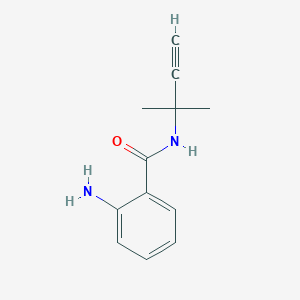



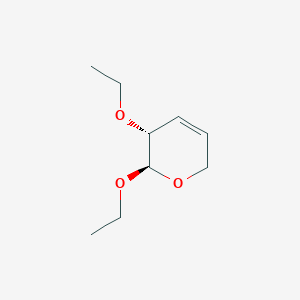
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
